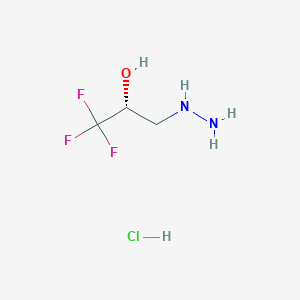![molecular formula C8H15NS B13238906 3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13238906.png)
3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfanyl)-8-azabicyclo[321]octane is a bicyclic compound featuring a sulfur atom attached to a methyl group and an azabicyclo[321]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the intramolecular [3 + 2] nitrone cycloaddition reaction. This method is highly regio- and diastereoselective, allowing for the efficient construction of the bicyclo[3.2.1]octane scaffold . The reaction typically involves vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, employing green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the bicyclic framework or the sulfur-containing group.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified bicyclic frameworks and reduced sulfur-containing groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic framework but contains an oxygen atom instead of sulfur.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring system and functional groups.
Uniqueness
3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other bicyclic compounds and makes it a valuable target for research and development.
Propriétés
Formule moléculaire |
C8H15NS |
|---|---|
Poids moléculaire |
157.28 g/mol |
Nom IUPAC |
3-methylsulfanyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15NS/c1-10-8-4-6-2-3-7(5-8)9-6/h6-9H,2-5H2,1H3 |
Clé InChI |
CDSOONQZLNZDOD-UHFFFAOYSA-N |
SMILES canonique |
CSC1CC2CCC(C1)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


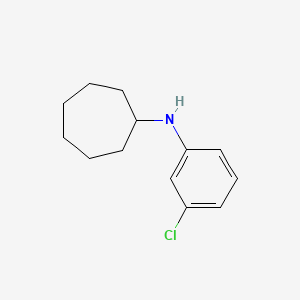
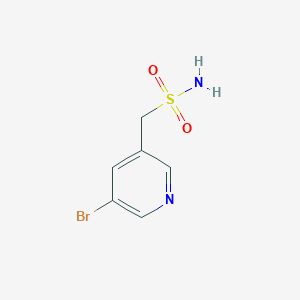
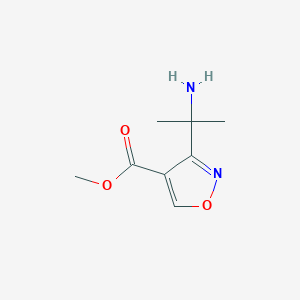
![2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13238841.png)
![3-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13238848.png)
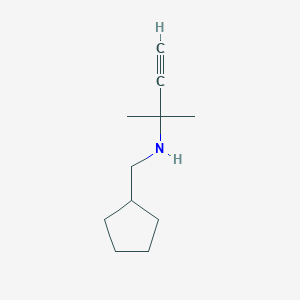
![[2-(2-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13238863.png)
![1,6-Dimethyl-4-[2-(methylamino)ethoxy]-1,2-dihydropyridin-2-one](/img/structure/B13238874.png)
![1-Methyl-4-[(piperidin-2-yl)methyl]piperidine](/img/structure/B13238877.png)
![1-Amino-3-{methyl[(pyridin-4-yl)methyl]amino}propan-2-ol](/img/structure/B13238883.png)
![2-[(2,5-Dimethylphenyl)sulfanyl]acetaldehyde](/img/structure/B13238892.png)
![4-[(2-Chlorobenzyl)amino]butanoic acid](/img/structure/B13238899.png)

